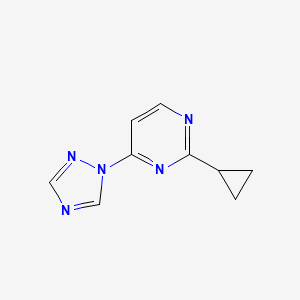

2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine

Beschreibung

2-Cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 2 and a 1,2,4-triazole moiety at position 2. This structure combines the aromaticity and hydrogen-bonding capabilities of pyrimidine and triazole, making it a versatile scaffold in medicinal chemistry and agrochemical research. Its synthesis typically involves nucleophilic substitution or cross-coupling reactions, as seen in related compounds .

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c1-2-7(1)9-11-4-3-8(13-9)14-6-10-5-12-14/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDDXFOUMBWKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into two key components: a pyrimidine ring, a cyclopropyl substituent at position 2, and a 1,2,4-triazole group at position 4. Retrosynthetically, the molecule is derived from a dihalogenated pyrimidine precursor, enabling sequential substitution at positions 2 and 4.

Core Pyrimidine Intermediate

The synthesis typically begins with 2,4-dichloropyrimidine (1), a versatile intermediate allowing selective functionalization. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Synthetic Routes to 2-Cyclopropyl-4-(1H-1,2,4-Triazol-1-yl)Pyrimidine

Palladium-Catalyzed Cross-Coupling at Position 2

Suzuki-Miyaura Coupling

Starting Material : 2,4-Dichloropyrimidine (1)

Reagents : Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃

Solvent : Dioxane/water (4:1)

Conditions : 90°C, 12 hours

The Suzuki-Miyaura coupling selectively substitutes the chloride at position 2 with a cyclopropyl group, yielding 2-cyclopropyl-4-chloropyrimidine (2). This method leverages the palladium catalyst’s ability to activate the C-Cl bond, with boronic acids providing mild and efficient coupling partners.

- Competing substitution at position 4 (minor product: 4-cyclopropyl-2-chloropyrimidine).

- Sensitivity to oxygen and moisture, requiring inert atmosphere.

Kumada-Tamao-Corriu Coupling

Starting Material : 2,4-Dichloropyrimidine (1)

Reagents : Cyclopropylmagnesium bromide, NiCl₂(dppf)

Solvent : THF

Conditions : 0°C to room temperature, 6 hours

This method employs a Grignard reagent for direct C-C bond formation. The nickel catalyst facilitates coupling at position 2, though side reactions (e.g., reduction of the pyrimidine ring) may occur.

Yield : 50–60%

Advantage : Avoids boronic acid preparation.

Nucleophilic Aromatic Substitution at Position 4

Starting Material : 2-Cyclopropyl-4-chloropyrimidine (2)

Reagents : 1H-1,2,4-Triazole, NaH (or K₂CO₃)

Solvent : DMF or DMSO

Conditions : 100°C, 8–12 hours

The chloride at position 4 undergoes displacement by the triazole’s nitrogen nucleophile under basic conditions. Sodium hydride deprotonates the triazole, enhancing its nucleophilicity, while polar aprotic solvents stabilize the transition state.

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A tandem approach substitutes both positions in a single reaction vessel:

- Suzuki coupling at position 2.

- In situ substitution at position 4 with triazole.

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 100°C

Yield : 60–70%

Limitation : Lower regioselectivity due to competing reactions.

Cyclopropane Ring Construction Post-Substitution

For pyrimidines with pre-installed triazole groups:

- Synthesize 4-(1H-1,2,4-triazol-1-yl)-2-vinylpyrimidine via NAS.

- Cyclopropanate the vinyl group using diazomethane or Simmons-Smith reagent.

Yield : 40–50%

Drawback : Low efficiency and hazardous reagents.

Critical Analysis of Methodologies

| Method | Advantages | Disadvantages |

|---|---|---|

| Suzuki-Miyaura Coupling | High selectivity, mild conditions | Requires anhydrous conditions |

| Kumada Coupling | No boronic acid needed | Side reactions, low yields |

| One-Pot Synthesis | Reduced purification steps | Complex optimization |

| Post-Substitution Cyclopropanation | Flexibility in late-stage modification | Low yields, hazardous reagents |

Challenges and Mitigation Strategies

Regioselectivity

Solubility of Intermediates

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or cyclopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The triazole ring can form hydrogen bonds and other interactions with the target, leading to inhibition of its activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrimidine-Triazole Core

The following table summarizes key structural analogs and their distinguishing features:

Physical and Spectroscopic Properties

- Melting Points : The nitro-substituted analog 2n exhibits a higher melting point (207–209°C) than many simpler pyrimidine derivatives, likely due to increased polarity and intermolecular interactions .

- NMR Signatures : The triazole proton in 2n resonates at δ 9.51, while aromatic pyrimidine protons appear at δ 8.59, reflecting electronic effects of the nitro group . Unsubstituted triazoles in the parent compound would show distinct shifts.

Biologische Aktivität

2-Cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is a compound belonging to the class of triazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a pyrimidine ring substituted with a cyclopropyl group and a triazole moiety. This unique structure is believed to contribute to its biological effects. Triazole derivatives are often associated with significant pharmacological properties due to their ability to interact with various biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound:

- Anticancer Activity : Several derivatives of triazole have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and gastric (MGC-803) cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Signaling Pathways : Research indicates that triazole derivatives can inhibit the ERK signaling pathway, leading to decreased phosphorylation of key proteins involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells.

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in treated cancer cells, which is critical for preventing further cell division and promoting apoptosis .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of triazole derivatives:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 3.91 | Tubulin polymerization inhibitor |

| Study 2 | HCT-116 | 0.53 | Induces apoptosis and G2/M arrest |

| Study 3 | MGC-803 | 12.4 | ERK pathway inhibition |

These studies demonstrate that triazole derivatives can effectively inhibit tumor growth through various mechanisms.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, triazole protons at δ 8.5–9.0 ppm) .

- IR : Identify functional groups (C=N stretching ~1600 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve solid-state geometry (e.g., dihedral angles between pyrimidine and triazole rings) using single-crystal data .

How can structure-activity relationships (SAR) be systematically studied for this compound’s bioactivity?

Advanced Research Focus

Methodological Approach :

- Analog Synthesis : Replace cyclopropyl with methyl, chloro, or fluoro groups to assess steric/electronic effects on bioactivity .

- Biological Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ values in HeLa or MCF-7 cells) .

Data Analysis :

| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Cyclopropyl | 12.5 | 8.2 |

| Methyl | 25.0 | 15.6 |

| Chloro | 6.25 | 5.8 |

| Example data from analogs in and . |

How to resolve contradictions in reported biological activity data across studies?

Advanced Research Focus

Contradictions may arise from assay variability or compound stability. Strategies include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing .

- Stability Studies : HPLC monitoring of degradation under physiological conditions (pH 7.4, 37°C) .

- Metabolite Identification : LC-MS/MS to detect oxidation products (e.g., N-oxides) that may alter bioactivity .

What mechanistic insights exist for reactions involving this compound?

Q. Advanced Research Focus

- Nucleophilic Substitution : Kinetic studies (e.g., Hammett plots) show the 4-position of pyrimidine is more reactive due to electron-withdrawing triazole .

- Cyclopropane Ring Opening : Acidic/basic conditions may cleave the cyclopropyl group, forming propenyl intermediates (characterized by ¹H NMR) .

- Catalytic Pathways : DFT calculations to model transition states in triazole coupling reactions .

How to evaluate thermal stability and predict degradation pathways?

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Decomposition onset temperature (e.g., ~200°C for pyrimidine derivatives) .

- Degradation Products :

- Pyrolysis-GC/MS : Identifies volatile fragments (e.g., cyclopropane, NH₃).

- Solid-State NMR : Monitors crystalline phase changes during heating .

Mitigation : Stabilizers like antioxidants (e.g., BHT) in storage .

What computational tools are effective for modeling this compound’s interactions with biological targets?

Q. Advanced Research Focus

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding to fungal CYP51 (antifungal target) or kinase domains .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.